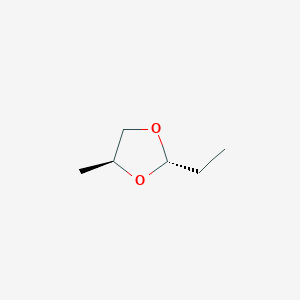
1,3-Dioxolane, 2-ethyl-4-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 2-ethyl-4-methyl-, trans- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a boiling point of 98°C. This compound is also known as trans-2-Ethyl-4-methyl-1,3-dioxolane and is commonly abbreviated as EMDO.
作用机制
The mechanism of action of EMDO is not well understood, but it is believed to function as a Lewis acid catalyst in many reactions. It has also been shown to participate in hydrogen bonding interactions with other molecules, which can influence its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of EMDO. However, it has been shown to be relatively non-toxic and non-irritating to skin and eyes. It is also considered to be a low-risk chemical in terms of environmental impact.
实验室实验的优点和局限性
One advantage of using EMDO in laboratory experiments is its ability to act as a solvent for a wide range of organic compounds. It is also relatively stable and can be stored for long periods without significant degradation. However, one limitation of using EMDO is its relatively high cost compared to other solvents.
未来方向
There are several potential future directions for research involving EMDO. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Another potential direction is the development of new catalytic reactions using EMDO as a ligand. Additionally, further investigation into the mechanism of action of EMDO could lead to new insights into its reactivity and potential applications in organic synthesis.
Conclusion:
In conclusion, 1,3-Dioxolane, 2-ethyl-4-methyl-, trans- is a versatile chemical compound that has been widely used in scientific research. Its unique properties make it an attractive choice for a variety of applications, including as a solvent, reagent, and chiral auxiliary. While there is still much to learn about the mechanism of action and potential applications of EMDO, it is clear that this compound has significant potential for future research and development.
合成方法
The synthesis of EMDO involves the reaction of ethyl vinyl ether and paraformaldehyde in the presence of an acid catalyst. The resulting product is then purified using distillation and recrystallization techniques. This method has been widely used in the laboratory and has been found to be efficient and reliable.
科学研究应用
EMDO has been used in a variety of scientific research applications, including as a solvent for organic reactions and as a reagent in the synthesis of various organic compounds. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.
属性
CAS 编号 |
1860-13-5 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
(2S,4S)-2-ethyl-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C6H12O2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |
InChI 键 |
CSZCLQLJVFLXLI-WDSKDSINSA-N |
手性 SMILES |
CC[C@H]1OC[C@@H](O1)C |
SMILES |
CCC1OCC(O1)C |
规范 SMILES |
CCC1OCC(O1)C |
其他 CAS 编号 |
1860-13-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



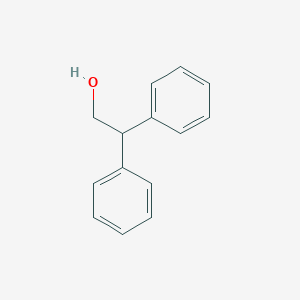
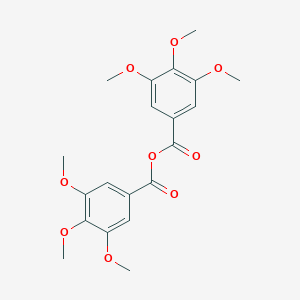
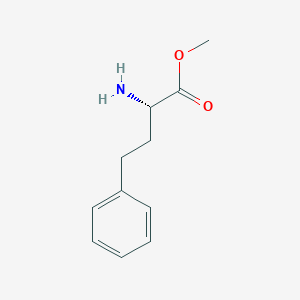
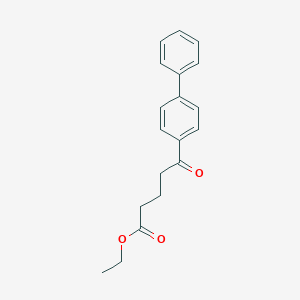

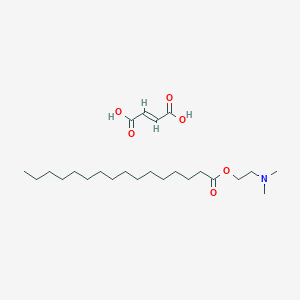
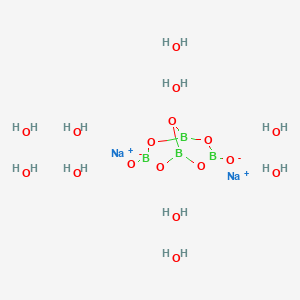
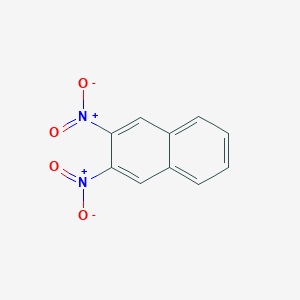

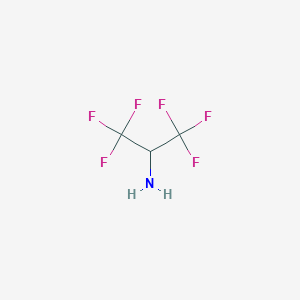
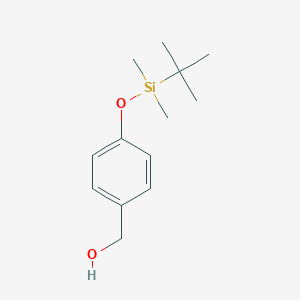
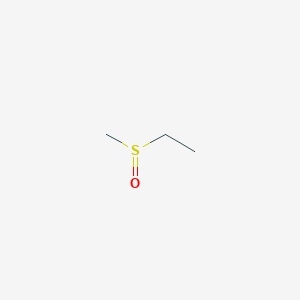

![4-BroMopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B156513.png)